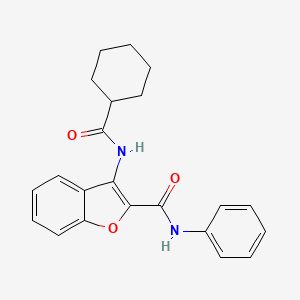

3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide

CAS No.: 862829-64-9

Cat. No.: VC4196751

Molecular Formula: C22H22N2O3

Molecular Weight: 362.429

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862829-64-9 |

|---|---|

| Molecular Formula | C22H22N2O3 |

| Molecular Weight | 362.429 |

| IUPAC Name | 3-(cyclohexanecarbonylamino)-N-phenyl-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C22H22N2O3/c25-21(15-9-3-1-4-10-15)24-19-17-13-7-8-14-18(17)27-20(19)22(26)23-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,23,26)(H,24,25) |

| Standard InChI Key | VHEFJLXXYDZURM-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(Cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide belongs to the benzofuran-2-carboxamide family, distinguished by substitutions at the C3 and C2 positions of the fused benzene-furan system. The IUPAC name—3-(cyclohexanecarbonylamino)-N-phenyl-1-benzofuran-2-carboxamide—reflects its two critical functional groups:

-

A cyclohexanecarboxamido group (-NH-C(=O)-cyclohexane) at the C3 position of the benzofuran ring.

-

A phenylcarboxamide group (-C(=O)-NH-phenyl) at the C2 position.

The cyclohexane ring introduces conformational flexibility, while the planar benzofuran core facilitates π-π stacking interactions. The molecule’s three-dimensional structure has been confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 862829-64-9 |

| Molecular Formula | C22H22N2O3 |

| Molecular Weight | 362.429 g/mol |

| IUPAC Name | 3-(cyclohexanecarbonylamino)-N-phenyl-1-benzofuran-2-carboxamide |

| SMILES | C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |

| Solubility | Not publicly available |

Synthesis and Characterization

Synthetic Strategy

The synthesis of 3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide employs a modular approach combining C–H functionalization and transamidation chemistry. As detailed in recent methodologies for benzofuran-2-carboxamides , the process involves three stages:

-

Directed C–H Arylation:

-

Transamidation:

-

The 8-AQ auxiliary is removed through a one-pot, two-step procedure:

-

Analytical Characterization

Structural validation relies on spectroscopic techniques:

-

¹H NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm), cyclohexane methylenes (δ 1.2–1.8 ppm), and amide NH groups (δ 9.3–10.1 ppm).

-

LC-MS: Electrospray ionization (ESI) confirms the molecular ion peak at m/z 363.43 ([M+H]⁺).

Research Applications and Biological Relevance

Structure-Activity Relationship (SAR) Considerations

-

C3 Substitution: The cyclohexanecarboxamido group likely modulates lipophilicity, influencing blood-brain barrier penetration.

-

C2 Carboxamide: The N-phenyl group may engage in hydrogen bonding with enzymatic active sites, as seen in kinase inhibitors .

Challenges and Future Directions

Knowledge Gaps

-

Solubility and Pharmacokinetics: Experimental data on aqueous solubility, logP, and metabolic stability are absent, hindering preclinical development.

-

Target Identification: High-throughput screening against disease-relevant protein panels is needed to elucidate mechanisms of action.

Synthetic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume